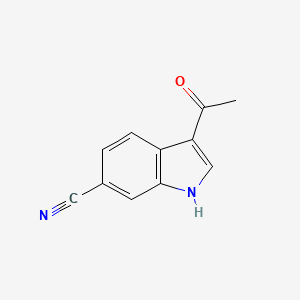

3-acetyl-1H-indole-6-carbonitrile

Vue d'ensemble

Description

3-acetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder in physical form .

Synthesis Analysis

Indole derivatives, such as 3-acetyl-1H-indole-6-carbonitrile, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 3-acetyl-1H-indole-6-carbonitrile is characterized by its molecular weight of 184.2 . More detailed information about its molecular structure would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current context.Chemical Reactions Analysis

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, are known to participate in a variety of chemical reactions . They are particularly useful in multicomponent reactions (MCRs), which are one-step, convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

3-acetyl-1H-indole-6-carbonitrile is a powder in physical form . It has a melting point of 275-276 degrees .Applications De Recherche Scientifique

Medium-Ring Synthesis Techniques

Indole derivatives like “3-acetyl-1H-indole-6-carbonitrile” can be used as reactants in intramolecular oxidative C-H coupling reactions. These reactions are pivotal in medium-ring synthesis techniques, which are essential for creating complex organic compounds with potential applications in pharmaceuticals and materials science .

Anticancer Immunomodulators

Another significant application is the preparation of tryptophan dioxygenase inhibitors, such as pyridyl-ethenyl-indoles. These compounds show promise as potential anticancer immunomodulators, which could play a role in cancer treatment by modulating the immune system’s response to cancer cells .

Sustainable Multicomponent Reactions

Indole derivatives are also highlighted for their use in sustainable multicomponent reactions. These reactions are efficient and environmentally friendly, providing a method for assembling pharmaceutically interesting scaffolds with potential applications in drug discovery and development .

Biological and Clinical Applications

The diverse biological and clinical applications of indole derivatives are well-documented. They can range from plant hormones to pharmacologically active compounds with various therapeutic effects, including anti-inflammatory, antimicrobial, and neurological activities .

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for creating indole derivatives. This process can yield optically active compounds that serve as intermediates for further chemical transformations, leading to new molecules with potential therapeutic properties .

Pharmaceutical Intermediates

Indole derivatives often serve as key intermediates in the synthesis of pharmaceuticals. Their structural versatility allows for the creation of a wide array of bioactive molecules, contributing to the development of new medications .

Safety and Hazards

The safety information available indicates that 3-acetyl-1H-indole-6-carbonitrile is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Orientations Futures

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, they present a promising area for future research and development in medicinal and pharmaceutical chemistry .

Mécanisme D'action

Target of Action

3-acetyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may interfere with the viral replication pathway . .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-acetyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGVUXDVCKDSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300905 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-1H-indole-6-carbonitrile | |

CAS RN |

83783-34-0 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

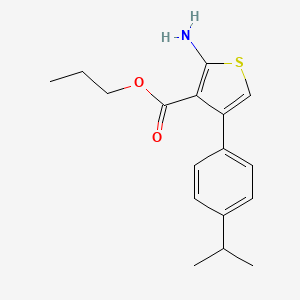

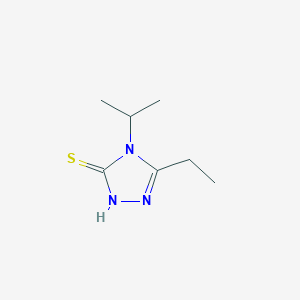

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

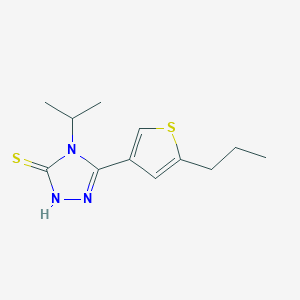

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

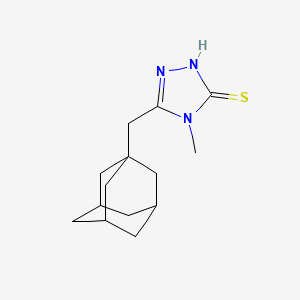

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)